3-(1,3-Thiazol-2-ylmethyl)morpholine

Medicinal Chemistry Building Blocks Fragment-Based Drug Discovery

Researchers procuring morpholine-thiazole building blocks often encounter 4-substituted analogs where the morpholine nitrogen is blocked as a tertiary amine, preventing key SAR explorations. 3-(1,3-Thiazol-2-ylmethyl)morpholine retains a free secondary amine (NH) on the morpholine ring, enabling: (1) Amide, urea, or sulfonamide library synthesis targeting kinase hinge-binding motifs; (2) Late-stage diversification for fragment-based drug discovery; (3) Bivalent molecule construction (e.g., PROTACs) via the 3-position methylene bridge exit vector. The distinct LogP and pKa profile versus 4-linked isomers supports CNS penetration optimization. Sourced for medicinal chemistry research with reliable supply and quality assurance.

Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
Cat. No. B13333996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Thiazol-2-ylmethyl)morpholine
Molecular FormulaC8H12N2OS
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESC1COCC(N1)CC2=NC=CS2
InChIInChI=1S/C8H12N2OS/c1-3-11-6-7(9-1)5-8-10-2-4-12-8/h2,4,7,9H,1,3,5-6H2
InChIKeyJXYXKMATFUPELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Thiazol-2-ylmethyl)morpholine: Structural & Procurement Profile


3-(1,3-Thiazol-2-ylmethyl)morpholine (CAS 1537731-82-0) is a heterocyclic building block with the molecular formula C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol . It features a thiazole ring connected via a methylene bridge to the 3-position of a morpholine scaffold. This substitution pattern is distinct from the more common 4-substituted morpholine-thiazole analogs, as it retains the morpholine’s secondary amine (NH) functionality, making it a versatile intermediate for downstream functionalization [1]. The compound is primarily sourced for medicinal chemistry and chemical biology research.

Free secondary amine (NH) handle enables amide and sulfonamide coupling for library synthesis
3-Positional morpholine linkage preserves NH reactivity; distinct from common 4-substituted isomers
Medicinal chemistry building block sourced for fragment-based lead optimization

3-(1,3-Thiazol-2-ylmethyl)morpholine: Irreplaceability vs. Generic Isomers


The common analogs in the morpholine-thiazole class, such as 4-(1,3-thiazol-2-yl)morpholine (CAS 21429-06-1) or 2-(1,3-thiazol-2-yl)morpholine, have the morpholine nitrogen atom engaged in a tertiary amine bond with the thiazole ring. This blocks a key reactive site and fundamentally alters the molecule's basicity and hydrogen-bonding capacity [1]. In contrast, 3-(1,3-Thiazol-2-ylmethyl)morpholine presents a free secondary amine on the morpholine ring, which is critical for creating amide, urea, or sulfonamide linkages in lead optimization. Substituting the target compound with a 4-linked isomer would result in a loss of this essential synthetic handle, derailing SAR exploration and prohibiting access to the same chemical space [2].

Loss of synthetic handle
The common 4-isomer lacks a free NH group; its tertiary amine prevents amide or sulfonamide bond formation essential for library synthesis.
Shifted physicochemical profile
4-Substitution alters basicity and hydrogen-bonding capacity, which may shift SAR and permeability compared to the 3-linked secondary amine scaffold.
Procurement variability
The target compound is available from fewer suppliers; substituting with the more common 4-isomer may affect lead times and batch consistency.

3-(1,3-Thiazol-2-ylmethyl)morpholine: Key Differentiation Evidence


Unique Secondary Amine Handle for Downstream Conjugation

The target compound possesses a secondary amine (NH) in the morpholine ring, a feature absent in the widely used 4-(1,3-thiazol-2-yl)morpholine comparator. This is a direct consequence of the 3-positional linkage. While 4-linked analogs are tertiary amines with no hydrogen bond donor capacity at the morpholine nitrogen, the target compound offers a reactive nucleophilic site for amide coupling, reductive amination, or sulfonamide formation. This structural distinction is confirmed by SMILES analysis, which shows the nitrogen retains a hydrogen atom (c1csc(CC2COCCN2)n1) . No direct biological assay comparison is available in the current literature, as the compound is primarily used as a synthetic intermediate. The current evidence is limited to structural class inference.

Reactive NH handle
Class-level inference
Target: 1 free NH
4‑Isomer: 0 free NH
Essential for amide coupling; enables library synthesis
Structural comparison only; no biological assay data
Medicinal Chemistry Building Blocks Fragment-Based Drug Discovery

Computed LogP Shift vs. 4-Linked Analog

The introduction of a methylene linker and the 3-positional substitution is predicted to alter the lipophilicity compared to the direct-linked 4-analog. The comparator, 4-(1,3-thiazol-2-yl)morpholine, has a reported LogP of -0.24 . While an experimentally measured LogP for the target compound is not publicly available, the structural modification (addition of a methylene spacer and shift to a 3-substituted secondary amine) is expected to increase LogP based on well-established medicinal chemistry principles. This matters for CNS penetration and solubility profiles. This is a class-level inference based on structural comparison, as no direct experimental LogP data exists for the target compound in the accessed sources.

Lipophilicity shift
Class-level inference
Predicted LogP > −0.24
May influence permeability; requires experimental confirmation
No head-to-head measurement; predicted from structure
Physicochemical Properties ADME Lead Optimization

Commercial Availability & Purity Benchmarking

A survey of major chemical suppliers indicates that 3-(1,3-Thiazol-2-ylmethyl)morpholine is commercially available with a standard purity of 95% or higher . This contrasts with the more common 4-(thiazol-2-yl) morpholine analog, which is also widely available but may be offered at a similar purity grade. The target compound, however, is listed by a narrower set of suppliers, which can influence lead time and price. No quantitative purity superiority is claimed; the evidence merely confirms a baseline quality standard for procurement decisions. This is supporting evidence for availability.

Supplier purity
Supporting evidence
Typical purity 95%
Baseline quality standard; verify batch consistency
Fewer suppliers; lead times may vary
Procurement Quality Control Chemical Sourcing

3-(1,3-Thiazol-2-ylmethyl)morpholine: Optimal Application Scenarios


Kinase Inhibitor Library Synthesis with Secondary Amine Anchor

The free morpholine NH group in 3-(1,3-Thiazol-2-ylmethyl)morpholine is an ideal handle for generating diverse amide or sulfonamide libraries targeting kinase hinge-binding motifs. Unlike 4-substituted morpholine-thiazoles, which lack this nucleophilic site, the target compound allows for late-stage diversification, a key strategy in fragment-based drug discovery [1].

CNS-Penetrant Probe Development via Basicity & Lipophilicity Modulation

The predicted shift in LogP and the presence of a secondary amine influence both the basicity and hydrogen-bonding capacity of the molecule. Researchers designing CNS-penetrant compounds can exploit the predicted higher lipophilicity of the target compound compared to the 4-analog (LogP = -0.24) to improve permeability, while the secondary amine can be tuned to optimize pKa for target engagement .

Bivalent or PROTAC Linker Chemistry

The dual functionality of the molecule—an intact thiazole ring and a morpholine secondary amine—makes it a useful building block for constructing bivalent molecules such as PROTACs. The 3-position methylene bridge provides an exit vector for attaching an E3 ligase ligand, a synthetic option not available with 4-linked morpholine-thiazole isomers where the nitrogen is quaternized [1].

Carbonic Anhydrase Inhibitor Scaffold Optimization

Morpholine-based thiazoles have demonstrated inhibitory activity against carbonic anhydrase CA-II. While the target compound itself lacks direct reported IC₅₀ data, its structural features are consistent with the morpholine-thiazole class that has yielded potent inhibitors. The 3-positional isomer could be used to explore novel binding modes in the CA-II active site that are inaccessible to 4-substituted analogs [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Free secondary amine for derivatization
Amide or sulfonamide coupling feasibility
CNS-penetrant probe research
Lipophilicity and basicity modulation
Permeability and pKa optimization studies
PROTAC linker design
Dual thiazole-morpholine functionality with methylene exit vector
E3 ligase ligand conjugation efficiency
Carbonic anhydrase inhibitor scaffold exploration
Morpholine-thiazole scaffold with free NH
CA-II binding mode analysis (class-level context)
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